1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-methanol
- 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-thiol
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618098-82-1 |
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Molecular Formula |
C16H9Cl2FN2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)13-5-6-15(19)14(18)7-13/h1-9H |
InChI Key |
QLGAOCSVFDISOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl)Cl |
Origin of Product |
United States |
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